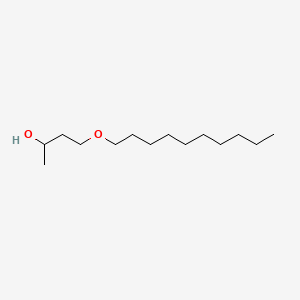
4-(Decyloxy)-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Decyloxy)-2-butanol is an organic compound that belongs to the class of alcohols It features a butanol backbone with a decyloxy group attached to the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Decyloxy)-2-butanol typically involves the reaction of 4-hydroxy-2-butanol with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the decyloxy group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反応の分析
Types of Reactions: 4-(Decyloxy)-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The decyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 4-(decyloxy)-2-butanone or 4-(decyloxy)-2-butanal.
Reduction: Formation of decane and butane derivatives.
Substitution: Formation of various substituted butanol derivatives depending on the nucleophile used.
科学的研究の応用
4-(Decyloxy)-2-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of 4-(Decyloxy)-2-butanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The decyloxy group provides hydrophobic interactions, which can affect the compound’s solubility and distribution within biological systems. These interactions can modulate enzyme activity, receptor binding, and cellular uptake.
類似化合物との比較
4-(Decyloxy)benzoyloxybenzoate: A compound with similar structural features but different functional groups.
4-(Decyloxy)azobenzene: Contains an azobenzene moiety, providing different photophysical properties.
3,7-Dimethyloctyloxybenzoyloxybiphenyl: Another compound with a long alkoxy chain and aromatic rings.
Uniqueness: 4-(Decyloxy)-2-butanol is unique due to its specific combination of a butanol backbone and a decyloxy group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
97209-96-6 |
|---|---|
分子式 |
C14H30O2 |
分子量 |
230.39 g/mol |
IUPAC名 |
4-decoxybutan-2-ol |
InChI |
InChI=1S/C14H30O2/c1-3-4-5-6-7-8-9-10-12-16-13-11-14(2)15/h14-15H,3-13H2,1-2H3 |
InChIキー |
UCMHUESBHQTSMQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOCCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


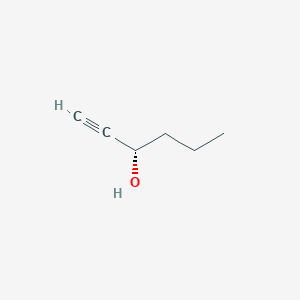
![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)
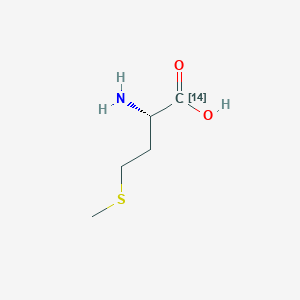
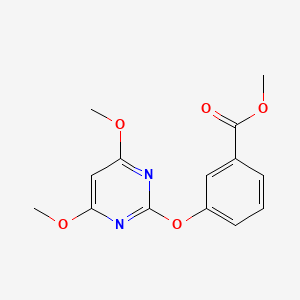
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
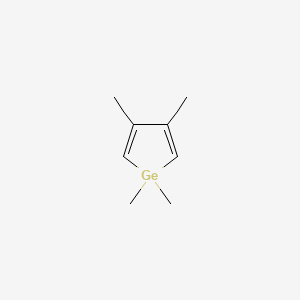
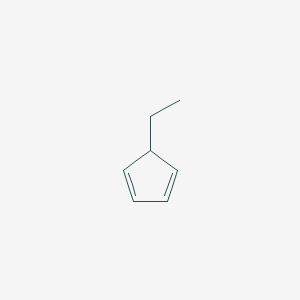
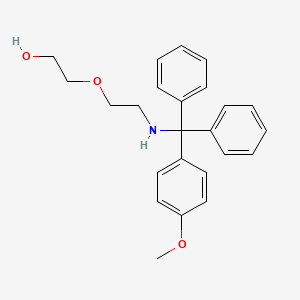
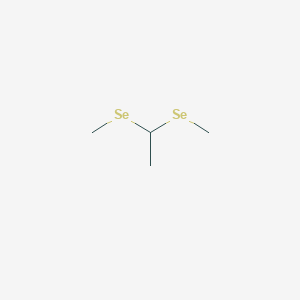
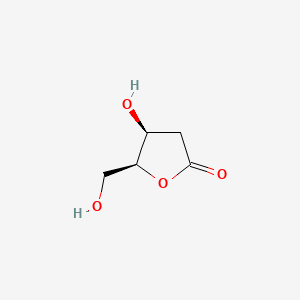
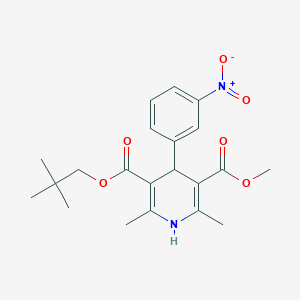
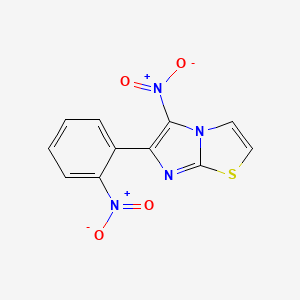
![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)
